molecular formula C9H14O2 B1311411 8-Methylene-1,4-dioxaspiro[4.5]decane CAS No. 51656-90-7

8-Methylene-1,4-dioxaspiro[4.5]decane

Cat. No.: B1311411
CAS No.: 51656-90-7
M. Wt: 154.21 g/mol
InChI Key: BCWKBPCNPHCCQS-UHFFFAOYSA-N
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Description

8-Methylene-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure containing a dioxaspiro ring system. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which is then converted to the spiro compound . The reaction conditions often include heating the mixture to around 110°C and maintaining the temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

8-Methylene-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-Methylene-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the methylene group and the dioxaspiro ring system. These structural features allow it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: Similar in structure but lacks the methylene group.

    8-Methyl-1,4-dioxaspiro[4.5]decane: Contains a methyl group instead of a methylene group.

    1,4-Dioxaspiro[4.5]decane-8-one: Contains a ketone functional group.

Uniqueness

8-Methylene-1,4-dioxaspiro[4.5]decane is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for synthetic applications and research studies .

Properties

IUPAC Name

8-methylidene-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWKBPCNPHCCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449533
Record name 8-Methylene-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51656-90-7
Record name 8-Methylene-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.6 M n-butyllithium in hexanes (46 mL, 73.6 mmol) was slowly added to a heterogeneous mixture of methyltriphenylphosphonium bromide (28.07 g, 78.6 mmol) in tetrahydrofuran (150 mL) at −10° C. After stirring for 1 h, 1,4-dioxa-spiro[4.5]decan-8-one (8.01 g, 51.3 mmol) was added. After stirring for 3 h, during which time the solution warmed to ambient temperature, acetone was added and the heterogeneous mixture was concentrated. The residue was diluted with 1:1 methylene chloride:ethyl ether, filtered and concentrated. The residue was flash chromatographed with 49:1, 24:1, and 23:2 hexanes:etheyl acetate as the eluant to yield 6.22 g (79% yield) of 8-methylene-1,4-dioxa-spiro[4.5]decane as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
28.07 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To solution of methyltriphenylphosphonium bromide (17 g, 1.5 eq.) in THF (100 mL) at 0° C. was added dropwise n-butyllithium (2.5 M in hexanes, 18 mL, 1.4 eq.) and the resulting mixture was stirred for 1 h. A solution of 1,4-dioxa-spiro[4.5]decan-8-one (5.0 g, 32 mmol, 1.0 eq.) in THF (10 mL) was then introduced dropwise and the resulting mixture was warmed to room temperature and stirred overnight. The reaction was quenched by addition of sat. NaHCO3 and the separated aqueous layer was extracted with 4×EtOAc. The combined organic phase was dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography (5% to 10% EtOAc/hexanes) to give 8-methyene-1,4-dioxa-spiro[4.5]decane (3.92 g, 79%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,4-Dioxaspiro[4.5]decan-8-one (21 g, 0.13 mol) in dry benzene (50 mL, 0.6 mol) was added to ethylenetriphenylphosphorane [prepared from dimsyl sodium and methyltriphenylphosphonium bromide (106 g, 0.291 mol) in dimethyl sulfoxide (600 mL, 8 mol)] The mixture was stirred at room temperature overnight and poured into a separating funnel containing ethyl ether (500 mL) and water (500 mL). The organic layer was separated and the aqueous phase was extracted with ethyl ether (2×500 mL). The combined ether layers were washed with water (500 mL) and brine (500 mL), and dried. The solvents were removed under reduced pressure and the residue was purified by flash chromatography to afford the desired product (18.0 g, 85%).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethylenetriphenylphosphorane
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods IV

Procedure details

A mixture of KO-tBu (7.4 g, 65.9 mmol) and bromo(methyl)triphenylphosphorane (21.6 g, 60.5 mmol) in ether (100 mL) was refluxed for 0.5 h. Then a solution of 1,4-dioxaspiro[4.5]decan-8-one (6.24 g, 40.0 mmol) in ether (100 mL) was added dropwise during 1.5 h. The reaction mixture was stirred for 2 h, cooled to rt, filtered and the filtrate was concentrated. The residue was purified by silica gel chromatography (EtOAc/hexane) to afford 8-methylene-1,4-dioxaspiro[4.5]decane (1.5 g) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.62-4.74 (2H, m), 3.98 (4H, s), 2.30 (4H, dd, J=7.03, 6.02 Hz), 1.66-1.77 (4H, m).
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
bromo(methyl)triphenylphosphorane
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of n-BuLi (2.5 M in hexanes, 30 ml, 75 mmol) was slowly added to a suspension of methyltriphenylphosphonium bromide (28.07 g, 79 mmol) in THF (150 ml) at −10° C. After stirring for 1 h, 1,4-dioxaspiro[4.5]decan-8-one (8.01 g, 51.3 mmol) was added. The reaction was warmed to room temperature and stirred for 4 h. The reaction was quenched with sat. aq. NH4Cl and extracted by diethyl ether. The combined organic extracts were dried (Na2SO4), concentrated at 200 mbar and 30° C. The residue was diluted with DCM and hexanes (1:1), and the solid was filtered. The organic extracts were concentrated at 200 mbar and 30° C., followed by silica gel chromatography (EtOAc/hexanes: 0-10%-20% gradient) to afford the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
28.07 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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